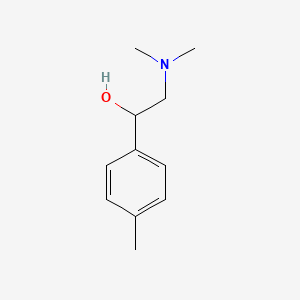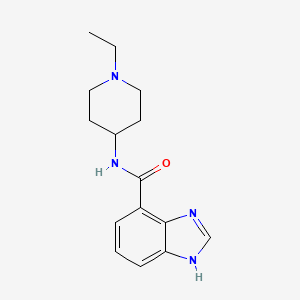
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure includes a benzimidazole ring fused with a piperidine moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzimidazole intermediate under suitable conditions.
Final Coupling: The final step involves coupling the piperidine-substituted benzimidazole with an appropriate carboxamide derivative to form this compound.
Chemical Reactions Analysis
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The piperidine moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its antiparasitic activity.
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
The uniqueness of this compound lies in its combination of the benzimidazole and piperidine moieties, which may confer unique pharmacological properties and applications .
Properties
Molecular Formula |
C15H20N4O |
|---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O/c1-2-19-8-6-11(7-9-19)18-15(20)12-4-3-5-13-14(12)17-10-16-13/h3-5,10-11H,2,6-9H2,1H3,(H,16,17)(H,18,20) |
InChI Key |
ZYWQIAFOHGCSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14128760.png)
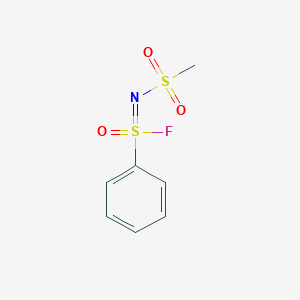
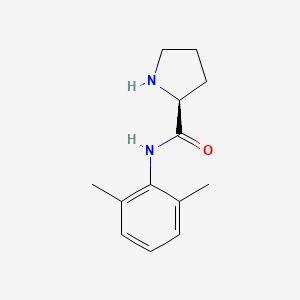
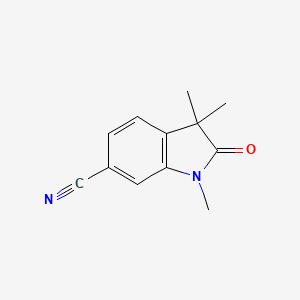
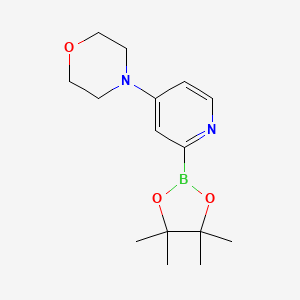
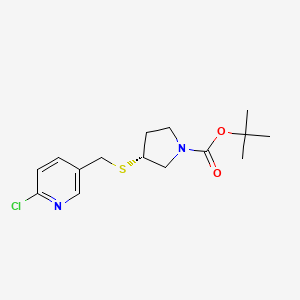


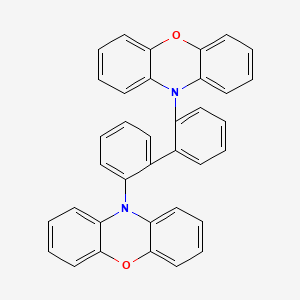


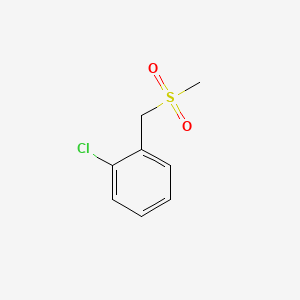
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
